2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine
Overview
Description
2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by a pyridine ring fused to a pyrrole ring, with a methyl group at the second position and a nitro group at the fifth position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary targets of 2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in a variety of biological processes, including cell growth, differentiation, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This inhibition disrupts the FGFR signaling pathway, preventing the abnormal cell growth and proliferation associated with various types of tumors .
Biochemical Pathways
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by this compound disrupts these pathways, potentially leading to the inhibition of tumor growth .
Result of Action
The inhibition of FGFRs by this compound can lead to the inhibition of abnormal cell proliferation and the induction of apoptosis in cancer cells . This can potentially result in the reduction of tumor size and the inhibition of tumor growth .
Biochemical Analysis
Biochemical Properties
1h-pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . These interactions could potentially influence various biochemical reactions within the cell.
Cellular Effects
In vitro studies have shown that 1H-pyrrolo[2,3-b]pyridine derivatives can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . They also significantly inhibit the migration and invasion of these cells
Molecular Mechanism
It is known that 1H-pyrrolo[2,3-b]pyridine derivatives can inhibit FGFR signaling pathway , which plays an essential role in various types of tumors . This inhibition could potentially be achieved through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine typically involves the construction of the pyrrolopyridine core followed by the introduction of the methyl and nitro substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For example, starting from a substituted pyridine, the introduction of a nitro group can be achieved through nitration reactions using nitric acid and sulfuric acid. The methyl group can be introduced via alkylation reactions using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 2-Methyl-5-amino-1H-pyrrolo[2,3-B]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-pyrrolo[2,3-B]pyridine: Lacks the nitro group, which may result in different biological activities.
5-Nitro-1H-pyrrolo[2,3-B]pyridine: Lacks the methyl group, affecting its chemical reactivity and biological properties.
2-Methyl-5-amino-1H-pyrrolo[2,3-B]pyridine:
Uniqueness
2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine is unique due to the presence of both the methyl and nitro groups, which confer specific chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents.
Properties
IUPAC Name |
2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-6-3-7(11(12)13)4-9-8(6)10-5/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFJRRNZXJEJGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696590 | |
Record name | 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190322-73-6 | |
Record name | 2-Methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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